![molecular formula C7H9BrO2 B2762504 2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)acetic acid CAS No. 2383628-42-8](/img/structure/B2762504.png)

2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

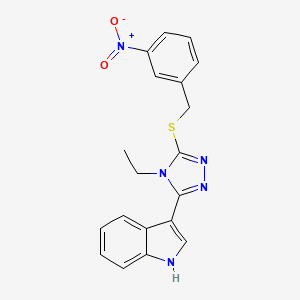

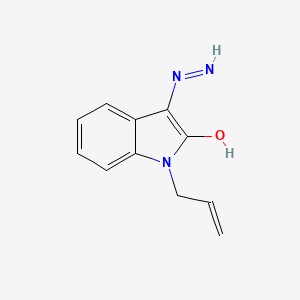

2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)acetic acid is a chemical compound with the molecular formula C₆H₇BrO₂ . It has a molecular weight of 189.96 . This compound is not intended for human or veterinary use but is used for research purposes.

Synthesis Analysis

The synthesis of this compound or similar compounds involves complex organic chemistry reactions. For instance, the synthesis of bromoacetic acid involves the bromination of acetic acid, such as by a Hell–Volhard–Zelinsky reaction . Additionally, the synthesis of new bicyclo[2.1.1]hexane modules involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .Molecular Structure Analysis

The molecular structure of this compound involves a bicyclo[1.1.1]pentane motif. Bicyclo[1.1.1]pentane is a four-membered carbocycle with a bridging C(1)-C(3) bond . This structure is highly strained, allowing it to participate in a range of strain-releasing reactions .Chemical Reactions Analysis

The chemical reactions involving this compound or similar compounds are diverse. For example, the BCP halide products can be converted to the parent phenyl/tert-butyl surrogates through triethylborane-promoted dehalogenation . Furthermore, the functionalization of bridge-substituted bicyclo[1.1.1]pentane bis-boronates involves highly selective activation and functionalization of bridgehead (C3)-boronic pinacol esters (Bpin), leaving the C2-Bpin intact and primed for subsequent derivatization .Scientific Research Applications

Reactivity and Interactions

2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)acetic acid is part of a series of 3-halo-substituted bicyclo[1.1.1]pentane-1-carboxylic acids, which display a range of reactivities. For instance, the bromo acid variant reacts readily with xenon difluoride, leading to complete disintegration of the ring system. This behavior is attributed to polar kinetic and thermodynamic effects influencing the lifetime of an intermediate acyloxy radical species (Adcock et al., 1999).

Solvolysis Studies

1-Bromobicyclo[1.1.1]pentane, a related compound, undergoes faster solvolysis than t-butyl bromide in aqueous ethanol, producing 3-methylenecyclobutanol exclusively. This indicates a potential for unique solvolysis pathways in similar compounds (Della & Taylor, 1990).

Ring Contraction and Derivative Formation

Bicyclo[3.1.0]hexan-2-one, related to the bicyclo[1.1.1]pentane structure, can be converted into various amides and esters of bicyclo[2.1.0] pentane-2-carboxylic acid, showcasing potential for chemical transformation and derivative synthesis (Brook & Brophy, 1985).

Bioisosteres in Pharmaceutical Chemistry

Bicyclo[1.1.1]pentanes are recognized as effective bioisosteres for aromatic rings, tert-butyl groups, and alkynes in pharmaceutical chemistry. This makes compounds like this compound potentially valuable in the design of new drugs (Hughes et al., 2019).

Acidity and Electronic Effects

The acidity of 3-substituted bicyclo[1.1.1]pentane-1-carboxylic acids, including bromo derivatives, has been studied, revealing insights into the transmission of electronic effects through the bicyclo[1.1.1]pentane ring system (Wiberg, 2002).

Enantioselective Functionalization

Enantioselective C–H functionalization of bicyclo[1.1.1]pentanes, including this compound, offers a novel strategy for accessing chiral substituted bicyclo[1.1.1]pentanes, vital for pharmaceutical applications (Garlets et al., 2020).

Radical-Mediated Modifications

Radical-mediated difunctionalization of propellane, a structure related to bicyclo[1.1.1]pentane, enables the preparation of alkynyl, allyl, and cyano-substituted derivatives, suggesting similar possibilities for this compound (Wu et al., 2021).

properties

IUPAC Name |

2-(3-bromo-1-bicyclo[1.1.1]pentanyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrO2/c8-7-2-6(3-7,4-7)1-5(9)10/h1-4H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMTJRBQZYWXZLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)Br)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(1,7-dimethyl-2,4-dioxo-9-(p-tolyl)-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2762422.png)

![3-Methoxy-N-methyl-N-[[1-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2762423.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)tetrahydrofuran-3-carboxamide](/img/structure/B2762428.png)

![N-(4-tert-butylphenyl)-3-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)propanamide](/img/structure/B2762430.png)

![3-(Benzenesulfonyl)-1-[4-[3-(benzenesulfonyl)propanoyl]piperazin-1-yl]propan-1-one](/img/structure/B2762438.png)

![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2762443.png)